molecular formula C9H8N2O2 B13678398 Methyl imidazo[1,5-a]pyridine-3-carboxylate

Methyl imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13678398
M. Wt: 176.17 g/mol
InChI Key: DIISJDNVJWKNTI-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of imidazo[1,5-a]pyridine allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-3-carboxylate, has been extensively studied. Common synthetic methodologies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, a transition-metal-free sp3 C–H amination reaction employing molecular iodine from 2-pyridyl ketones and alkylamines has been established . Another method involves the use of magnesium nitride (Mg3N2) in a one-pot synthesis .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and aim to minimize the use of hazardous reagents and conditions. The development of green chemistry approaches, such as solvent-free and catalyst-free reactions, is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, some imidazo[1,5-a]pyridine derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, these compounds may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: Methyl imidazo[1,5-a]pyridine-3-carboxylate stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Biological Activity

Methyl imidazo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of various enzymes and receptors, which may lead to therapeutic effects in different biological contexts. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl imidazo[1,5-a]pyridine derivatives. For example, compounds derived from this scaffold have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). These compounds exhibited enhanced DNA binding ability and induced apoptosis through mechanisms involving the upregulation of proteins such as p53 and γ-H2AX .

Antimycobacterial Activity

Methyl imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown promising activity against Mycobacterium tuberculosis. In vitro studies indicated that several synthesized compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM, surpassing the potency of existing clinical candidates . This suggests a potential application in developing new antituberculosis agents.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. For instance, variations in substitution patterns on the imidazo[1,5-a]pyridine core can significantly affect the compound's potency and selectivity towards specific targets. Table 1 summarizes some key SAR findings related to methyl imidazo[1,5-a]pyridine derivatives:

CompoundSubstitution PatternAntitumor Activity (IC50)Antimycobacterial Activity (MIC)
13f-COOH2 μM12.5 μg/mL
13g-OCH34 μM0.006 μM
IMID 1-NH2NanomolarNot tested

Study on Antitumor Activity

In a notable study, a series of imidazo[1,5-a]pyridine-PBD conjugates were synthesized and evaluated for their antitumor activity against MCF-7 cells. The results indicated that compounds with specific substitutions not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase . This highlights the potential of these compounds in cancer therapeutics.

Study on Antimycobacterial Activity

A comprehensive evaluation of imidazo[1,5-a]pyridine-3-carboxamide derivatives revealed their effectiveness against Mycobacterium tuberculosis. The study demonstrated that certain compounds had MIC values significantly lower than established treatments, suggesting their potential as new antituberculosis drugs .

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-7-4-2-3-5-11(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIISJDNVJWKNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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